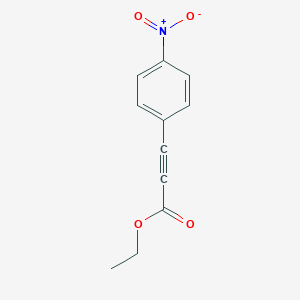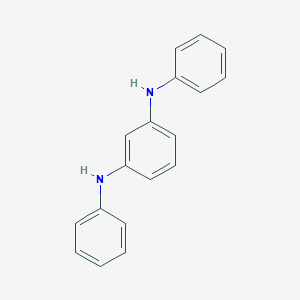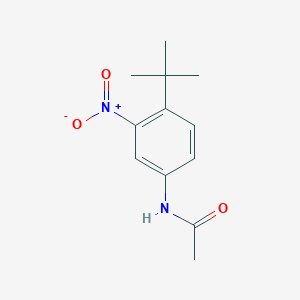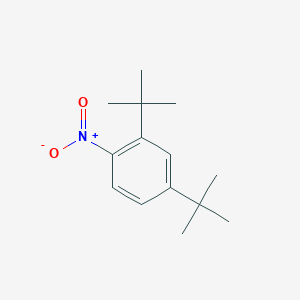![molecular formula C9H14Cl2O2 B189162 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane CAS No. 18341-72-5](/img/structure/B189162.png)
1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane, also known as DDMP, is a bicyclic compound that has been extensively studied for its potential use in scientific research. DDMP has been found to have a unique mechanism of action, making it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane is based on its ability to activate TRPA1 channels. These channels are found in various types of neurons and are involved in a wide range of physiological processes, including pain sensation, temperature regulation, and the sense of smell. 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane has been shown to bind to a specific site on the TRPA1 channel, causing a conformational change that leads to channel activation. This activation results in an influx of calcium ions into the neuron, which can trigger various downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane are primarily related to its ability to activate TRPA1 channels. Activation of these channels can lead to various physiological responses, including pain sensation, inflammation, and changes in blood pressure and heart rate. 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane in lab experiments is its unique mechanism of action. By activating TRPA1 channels, 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane can provide insights into the role of these channels in various biological processes. 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane is also relatively easy to synthesize, making it a readily available tool for researchers. However, one limitation of using 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane is its potential toxicity. 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane. One area of interest is in the development of new therapeutics based on 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane's ability to activate TRPA1 channels. By targeting these channels, researchers may be able to develop new treatments for pain, inflammation, and other conditions. Another potential direction for research is in the study of 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane's antioxidant properties. By understanding the mechanisms underlying these properties, researchers may be able to develop new treatments for oxidative stress-related conditions. Finally, further research is needed to fully understand the potential limitations and toxicity of 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane, as well as its effects on various biological systems.
Synthesemethoden
1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 1,3-cyclohexadiene with chlorine gas to form 1,4-dichlorocyclohexene. This compound is then reacted with methanol and sodium methoxide to form the corresponding methoxy derivative. The final step involves a ring-closing reaction to form the bicyclic compound 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane.
Wissenschaftliche Forschungsanwendungen
1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane has been studied for its potential use in a variety of scientific research applications. One of the most promising applications is in the field of neuroscience, where 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane has been found to have a unique mechanism of action. 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane has been shown to activate a specific type of ion channel in neurons, known as the TRPA1 channel. This activation leads to an influx of calcium ions into the neuron, which can trigger various downstream signaling pathways. By studying the effects of 1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane on TRPA1 channels, researchers can gain insights into the role of these channels in various neurological processes.
Eigenschaften
CAS-Nummer |
18341-72-5 |
|---|---|
Produktname |
1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane |
Molekularformel |
C9H14Cl2O2 |
Molekulargewicht |
225.11 g/mol |
IUPAC-Name |
1,4-dichloro-7,7-dimethoxybicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H14Cl2O2/c1-12-9(13-2)7(10)3-4-8(9,11)6-5-7/h3-6H2,1-2H3 |
InChI-Schlüssel |
FPGSNQSYIQVOCU-UHFFFAOYSA-N |
SMILES |
COC1(C2(CCC1(CC2)Cl)Cl)OC |
Kanonische SMILES |
COC1(C2(CCC1(CC2)Cl)Cl)OC |
Andere CAS-Nummern |
18341-72-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















